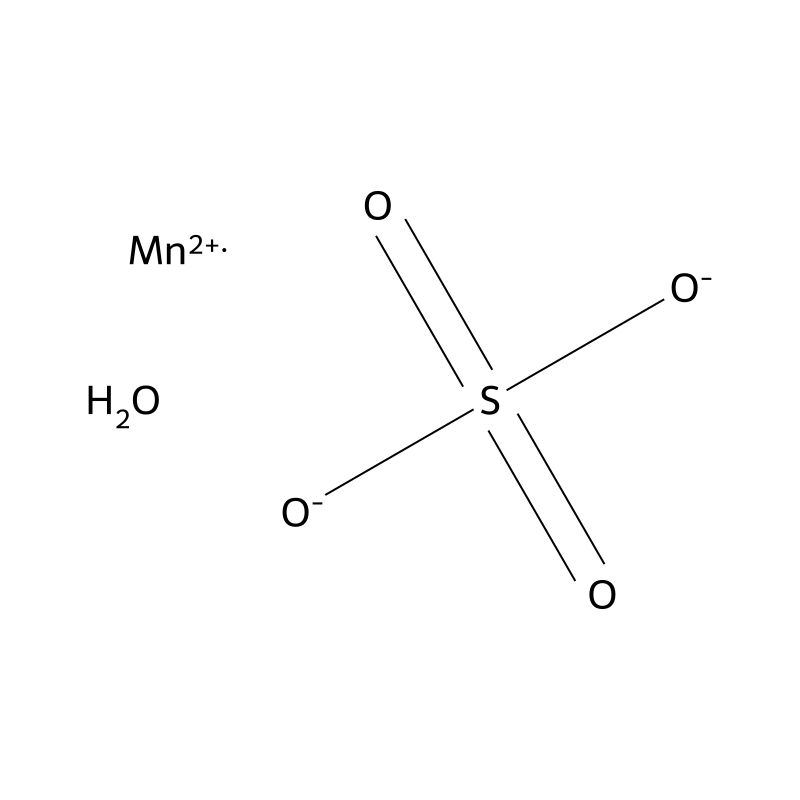

Manganese sulfate monohydrate

H2MnO5S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2MnO5S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml: 76.2 (freely soluble)

Synonyms

Canonical SMILES

Manganese sulfate monohydrate, with the chemical formula MnSO₄·H₂O, is an inorganic compound that appears as pale pink, deliquescent crystals. It is the hydrated form of manganese(II) sulfate and is commonly used in various industrial and agricultural applications. This compound is particularly significant as a source of manganese, which is essential for several biological processes and industrial applications. Manganese sulfate monohydrate is produced in large quantities; for instance, approximately 260,000 tonnes were produced globally in 2005 .

Manganese sulfate monohydrate is considered moderately toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation to eyes, skin, and respiratory tract. Chronic exposure to high manganese levels can lead to neurological disorders (manganism) [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.

- Work in a well-ventilated area to avoid inhalation.

- Wash hands thoroughly after handling.

- Follow proper disposal procedures according to local regulations.

Studying the Role of Manganese in Biological Systems:

Enzyme Activation & Metabolism

MnSO₄⋅H₂O is a readily soluble source of Mn, crucial for activating numerous enzymes involved in various metabolic processes. Researchers employ it in cell cultures and in vivo studies to investigate the role of Mn in energy production, carbohydrate and fat metabolism, and antioxidant defense mechanisms [].

Neurological Function

Mn is vital for proper brain function and development. MnSO₄⋅H₂O is used in studies investigating its impact on neurotransmitter synthesis, neuronal signaling, and neurological disorders like Parkinson's disease [].

Investigating Environmental Concerns:

Manganese Toxicity

Mn, while essential, can be toxic at high levels. MnSO₄⋅H₂O is employed in research exploring the mechanisms of Mn toxicity, its impact on the nervous system and other organs, and establishing safe exposure limits [].

Water Treatment

MnSO₄⋅H₂O can be used to remove radium from drinking water, making it a valuable tool for environmental research and remediation efforts [].

Material Science Applications:

Battery Development

MnSO₄⋅H₂O serves as a precursor for the development of novel electrode materials for lithium and sodium-ion batteries due to its unique properties and potential for eco-friendly alternatives [].

Nanoparticle Synthesis

MnSO₄⋅H₂O finds application in the synthesis of manganese-based nanoparticles with potential uses in catalysis, energy storage, and biomedicine [].

- Formation from Manganese Dioxide:This reaction involves treating manganese dioxide with sulfur dioxide in the presence of water.

- Precipitation of Manganese Carbonate:

When manganese sulfate is treated with sodium carbonate, manganese carbonate precipitates: - Electrolysis:

Electrolysis of manganese sulfate can yield manganese dioxide:

Manganese is an essential trace element for humans and other organisms, playing a vital role in various biological processes. It acts as a cofactor for several enzymes involved in metabolism, including those responsible for antioxidant defense and energy production. Manganese sulfate monohydrate supplementation has been shown to improve bone health and may aid in the prevention of osteoporosis . Furthermore, it has been investigated for its potential role in neuroprotection and cognitive function enhancement .

Manganese sulfate monohydrate can be synthesized through various methods:

- From Manganese Dioxide: The most common method involves reacting manganese dioxide with sulfur dioxide and water.

- From Potassium Permanganate: Mixing potassium permanganate with sodium bisulfate and hydrogen peroxide can also yield manganese sulfate monohydrate.

- Industrial Production: Manganese ores are often converted into manganese sulfate through acid leaching processes, followed by crystallization to obtain the monohydrate form .

Manganese sulfate monohydrate has diverse applications:

- Agriculture: Used as a fertilizer to correct manganese deficiencies in soil.

- Animal Feed: Serves as a dietary supplement for livestock to promote growth and health.

- Chemical Industry: Acts as a precursor for producing other manganese compounds and is utilized in the manufacture of batteries .

- Ceramics and Pigments: Employed in ceramic glazes and as a pigment in paints due to its color properties.

Studies have indicated that manganese sulfate monohydrate interacts with various biological systems, influencing enzyme activity and metabolic pathways. Its role as a cofactor in enzymatic reactions highlights its importance in cellular functions. Additionally, research has explored its interactions with other trace elements, such as zinc and copper, which can affect absorption rates and bioavailability within biological systems .

| Compound | Formula | Unique Features |

|---|---|---|

| Manganese(II) Sulfate | MnSO₄ | Anhydrous form; less soluble than the monohydrate |

| Manganese(II) Carbonate | MnCO₃ | Precipitated from manganese sulfate; less soluble |

| Potassium Permanganate | KMnO₄ | Strong oxidizing agent; used in water treatment |

| Manganese Dioxide | MnO₂ | Oxidized form; used in battery production |

Manganese sulfate monohydrate's high solubility and bioavailability make it particularly effective for agricultural applications compared to its less soluble counterparts .

Physical Description

PINK HYGROSCOPIC CRYSTALS.

Density

Relative density (water = 1): 2.95

Melting Point

400-450 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 1632 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1599 of 1632 companies with hazard statement code(s):;

H373 (99.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (99.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

15244-36-7